

GNE-618: A Potent and Orally Bioavailable NAMPT Inhibitor

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Compound of Interest

Compound Name: GNE-618

Cat. No.: B607691

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GNE-618 is a potent and orally active small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. By inhibiting NAMPT, **GNE-618** effectively depletes intracellular NAD⁺ levels, leading to cell death, particularly in cancer cells that are highly dependent on this pathway for their metabolic and signaling needs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological effects, and key experimental methodologies related to **GNE-618**, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Physicochemical Properties

GNE-618 is a complex heterocyclic molecule. While specific experimental values for properties such as melting point, pKa, and LogP are not publicly available, its structural features suggest it is a compound of moderate lipophilicity, which is consistent with its oral bioavailability.

Property	Value	Source
Chemical Formula	C ₂₁ H ₁₅ F ₃ N ₄ O ₃ S	Internal Data
Molecular Weight	460.43 g/mol	Internal Data
IUPAC Name	N-{{[4-({[3-(trifluoromethyl)phenyl]methyl}sulfonyl)phenyl]methyl}pyridine-3-carboxamide	Internal Data
CAS Number	1362151-42-5	Internal Data
Canonical SMILES	<chem>C1=CC(=CC=C1C(F)(F)F)CS(=O)(=O)C2=CC=C(C=C2)CNC(=O)C3=CN=CC=C3</chem>	Internal Data

Table 1: Chemical and Physicochemical Properties of **GNE-618**. This table summarizes the key identifiers and properties of the **GNE-618** compound.

Pharmacological Properties

GNE-618 exerts its biological effects through the potent and specific inhibition of the NAMPT enzyme. This inhibition disrupts the cellular supply of NAD⁺, a critical coenzyme in numerous cellular processes.

Parameter	Value	Cell Line/Assay Condition	Source
NAMPT IC ₅₀	6 nM	Biochemical Assay	[1]
NAD ⁺ Depletion EC ₅₀	2.6 nM	Calu-6 (NSCLC)	[1]
Cell Growth Inhibition EC ₅₀	27.2 nM	A549 (NSCLC)	[1]

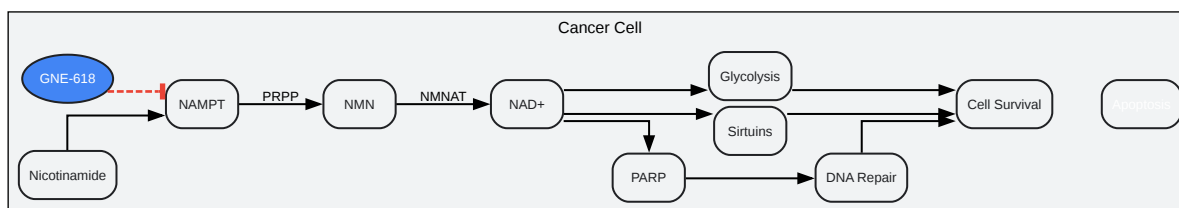
Table 2: In Vitro Pharmacological Activity of **GNE-618**. This table presents the key in vitro potency metrics of **GNE-618** in biochemical and cellular assays.[\[1\]](#)

Pharmacokinetics

Detailed pharmacokinetic data for **GENE-618** is not publicly available. However, studies on the structurally related compound GNE-617 provide insights into the likely ADME (Absorption, Distribution, Metabolism, and Excretion) profile. GNE-617 exhibits moderate to low plasma clearance in preclinical species and good oral bioavailability.[2] It is metabolized primarily by CYP3A4/5 and is a substrate for the MDR1 transporter.[2]

Signaling Pathway

GENE-618 targets the NAD⁺ salvage pathway, a critical metabolic route for the regeneration of NAD⁺ from nicotinamide. In many cancer cells, this pathway is upregulated to meet the high demand for NAD⁺ required for energy metabolism, DNA repair (via PARPs), and signaling (via sirtuins). By inhibiting NAMPT, **GENE-618** creates a metabolic crisis in these cells, leading to their demise.



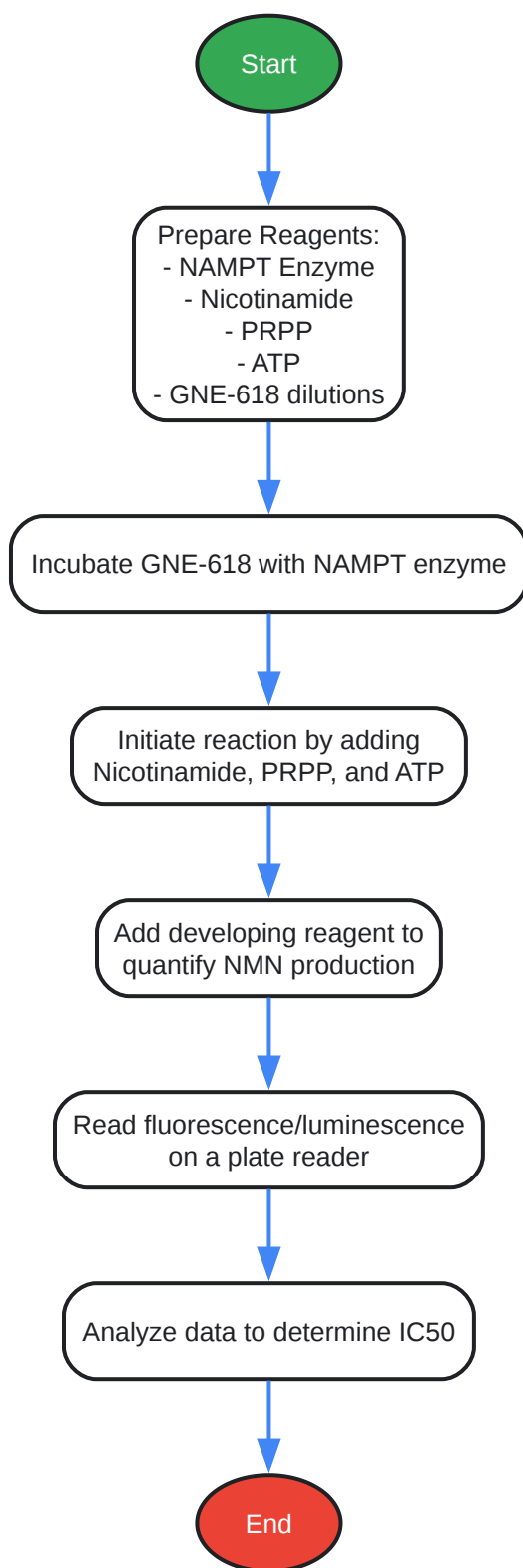
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Figure 1: **GENE-618** Mechanism of Action. This diagram illustrates how **GENE-618** inhibits NAMPT, leading to NAD⁺ depletion and subsequent apoptosis in cancer cells.

Experimental Protocols

NAMPT Biochemical Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **GENE-618** on the NAMPT enzyme.



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